molecular formula C18H24N2O2 B2928457 4-(tert-butyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1351586-08-7

4-(tert-butyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No. B2928457
CAS RN: 1351586-08-7
M. Wt: 300.402
InChI Key: NTPSAIFVDDBOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known for its ability to selectively inhibit certain enzymes and receptors, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Material Applications

Polyamides synthesized from derivatives like 4-tert-butylcatechol demonstrate significant solubility in polar solvents and exhibit high thermal stability. These materials can form transparent, flexible, and tough films, which are useful in various industrial applications due to their inherent viscosities and non-crystalline nature. These polyamides show promise in the development of advanced materials with specific mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).

Catalysis and Organic Reactions

Compounds with tert-butyl and related groups have been utilized in catalysis, for example, in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Ligands derived from tert-butylmethylphosphino groups have shown excellent enantioselectivities and high catalytic activities. Such advancements underscore the potential of these compounds in synthesizing chiral pharmaceutical ingredients efficiently (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Anticancer and Antimicrobial Applications

Research into metallopharmaceutical agents based on palladium, gold, and silver complexes with N-heterocyclic carbene ligands, including those derived from tert-butyl groups, has demonstrated potent anticancer and antimicrobial activities. Specifically, certain palladium complexes have shown significant antiproliferative effects against various human tumor cells, surpassing even cisplatin in some cases. This suggests the role of these compounds in developing new therapeutic agents (Ray, Mohan, Singh, Samantaray, Shaikh, Panda, & Ghosh, 2007).

Analytical Chemistry Applications

In the field of analytical chemistry, compounds with tert-butyl groups have been utilized in the development of chemosensors for the selective detection of ions. For instance, a phenoxazine-based fluorescence chemosensor was synthesized for Ba2+ ion detection, showcasing high selectivity and sensitivity. Such chemosensors are valuable for environmental monitoring and biological imaging applications (Ravichandiran, Subramaniyan, Bella, Johnson, Kim, Shim, & Yoo, 2019).

properties

IUPAC Name

4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)13-6-4-12(5-7-13)17(22)19-14-10-16(21)20(11-14)15-8-9-15/h4-7,14-15H,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPSAIFVDDBOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

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